molecular formula C16H13N3O B8447812 5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one

5'-Amino-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one

Cat. No.: B8447812
M. Wt: 263.29 g/mol
InChI Key: HKRPIELNADUEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes an amino group and a phenyl group attached to a bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one typically involves multi-step organic reactions. One common method is the reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high efficiency and yield. The use of advanced catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to nucleotide protein targets, affecting their function and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to interact with proteins makes it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-Amino-1’-phenyl-[2,3’-bipyridin]-6’(1’H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-amino-1-phenyl-5-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C16H13N3O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H,17H2

InChI Key

HKRPIELNADUEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)N)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg of 10% palladium-carbon was added to 20 ml of an ethanol solution containing 546 mg of 3-nitro-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, followed by stirring overnight in hydrogen atmosphere. The reaction mixture was filtered through silica gel and concentrated, to give 411 mg of the title compound.
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

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